molecular formula CdCl2 B130460 Cadmium chloride CAS No. 10108-64-2

Cadmium chloride

Cat. No.: B130460
CAS No.: 10108-64-2
M. Wt: 183.32 g/mol
InChI Key: YKYOUMDCQGMQQO-UHFFFAOYSA-L
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Description

Cadmium chloride is a white crystalline solid. It is soluble in water. It is noncombustible. The primary hazard of this material is that it poses a threat to the environment. Immediate steps should be taken to limit its spread to the environment. This compound is used in photography, in fabric printing, in chemical analysis, and in many other uses.
Cadmium dichloride is a cadmium coordination entity in which cadmium(2+) and Cl(-) ions are present in the ratio 2:1. Although considered to be ionic, it has considerable covalent character to its bonding.
This compound is a whitish, crystalline, inorganic compound that forms toxic fumes of cadmium oxides when heated. This compound is used in electroplating, printing, photocopying, dyeing, mirrors, vacuum tubes, lubricants, analytical chemistry and as a chemical intermediate to produce cadmium containing pigments and stabilizers. Exposure to this substance irritates the eyes, skin and respiratory tract and causes damage to the lungs resulting in shortness of breath, chest pain and pulmonary edema, and can also damage the kidneys causing proteinuria and decreased renal function. This compound is a known carcinogen and is associated with an elevated risk of developing lung cancer. (NCI05)
This compound is a chloride of cadmium that is used mainly in the synthesis of other cadmium compounds. Cadmium is a transition metal and chemical element with the symbol Cd and atomic number 48. It is found naturally in the earth's crust, though rarely on it's own. (L6, L452)
A cadmium halide in the form of colorless crystals, soluble in water, methanol, and ethanol. It is used in photography, in dyeing, and calico printing, and as a solution to precipitate sulfides. (McGraw-Hill Dictionary of Scientific and Technical Terms, 5th ed)
See also: Cadmium cation (has active moiety).

Mechanism of Action

Target of Action

Cadmium chloride (CdCl2) primarily targets the kidneys, liver, and bones . It accumulates in these organs and causes irreversible damage . Cadmium is also known to disrupt cellular components such as mitochondria and DNA .

Mode of Action

This compound interacts with its targets primarily through the induction of oxidative stress , disruption of calcium signaling , interference with cellular signaling pathways , and epigenetic modifications . It can induce a decrease in mitochondrial membrane potential, primarily resulting from disruptions in the Electron Transport Chain (ETC), which reduce the efficiency of proton pumps and consequently fail to maintain the essential proton gradient across the mitochondrial membrane .

Biochemical Pathways

This compound affects several biochemical pathways. It induces oxidative stress by disrupting the balance between oxidants and antioxidants, leading to cellular damage and apoptosis . It also impacts signaling pathways like Mitogen-Activated Protein Kinase (MAPK) , Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) , and Tumor Protein 53 (p53) pathways . Its interference with these pathways contributes to pathological conditions and carcinogenesis .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of this compound are critical to understanding its bioavailability. Cadmium is known to have a long half-life (10–30 years), and it largely accumulates in kidneys, liver, bone, and other organs . .

Result of Action

The molecular and cellular effects of this compound’s action are extensive. It causes damage at the cellular and tissue levels . This compound can cause DNA damage , disrupt the synthesis of DNA, RNA, and proteins, and mutate chromosomes . It also induces oxidative stress—a pivotal mechanism behind its toxicity .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound. Industrial processes, mining activities, and agricultural practices are significant contributors to cadmium contamination in the environment, impacting soil, water, and air quality . Atmospheric deposition of combustion emissions and urbanization also play crucial roles in the dissemination of cadmium pollutants . These diverse anthropogenic activities can lead to the release of cadmium into the environment through various pathways, posing risks to ecosystems and human health .

Biochemical Analysis

Biochemical Properties

Cadmium chloride inflicts damage through various pathways, including oxidative stress induction, disruption of calcium signaling, and interference with cellular signaling . It interacts with cellular components such as mitochondria and DNA, highlighting the extensive damage caused by this compound at the cellular and tissue levels .

Cellular Effects

This compound influences cell function by disrupting the balance between oxidants and antioxidants, leading to cellular damage and apoptosis . It impacts signaling pathways like Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), and Tumor Protein 53 (p53) pathways, contributing to pathological conditions and carcinogenesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The epigenetic effects of this compound, including DNA methylation and histone modifications, explain its long-term impact on gene expression and disease manifestation .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . Acute toxicity bioassay was performed in a 96-h static test method, and the estimated 96-h LC50 value of this compound for the fish was 49.5 mg/L .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those that lead to oxidative stress—a pivotal mechanism behind its toxicity . It disrupts the balance between oxidants and antioxidants, leading to cellular damage .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with various transporters or binding proteins . These processes can affect its localization or accumulation .

Subcellular Localization

It is known to interact with cellular components such as mitochondria and DNA

Properties

IUPAC Name

dichlorocadmium
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InChI

InChI=1S/Cd.2ClH/h;2*1H/q+2;;/p-2
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InChI Key

YKYOUMDCQGMQQO-UHFFFAOYSA-L
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Canonical SMILES

Cl[Cd]Cl
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Molecular Formula

CdCl2
Record name CADMIUM CHLORIDE
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Molecular Weight

183.32 g/mol
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Physical Description

Cadmium chloride is a white crystalline solid. It is soluble in water. It is noncombustible. The primary hazard of this material is that it poses a threat to the environment. Immediate steps should be taken to limit its spread to the environment. Cadmium chloride is used in photography, in fabric printing, in chemical analysis, and in many other uses., Hygroscopic solid; [Merck Index] White odorless powder; [MSDSonline], ODOURLESS COLOURLESS HYGROSCOPIC CRYSTALS.
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Boiling Point

1760 °F at 760 mmHg (NTP, 1992), 960 °C
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Soluble in acetone; practically insoluble in ether., Slightly soluble in ethanol, In water, 120 g/100 g water at 25 °C, Solubility in water: good
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Density

4.05 at 77 °F (USCG, 1999) - Denser than water; will sink, 4.08 g/cu cm, Density: 4.05 (CdCl2); 3.327 (CdCl2.2.5H2O), Efflorescent granules or rhombohedral leaflet; density, 3.33; freely soluble in water /Cadmium chloride hemipentahydrate/, Colorless crystals, density 3.33 g/mL /Cadmium chloride pentahydrate/, 4.1 g/cm³
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Vapor Pressure

10 mmHg at 1213 °F ; 0 mmHg at 68 °F (NTP, 1992), VP: 1 Pa at 412 °C (sublimes); 10 Pa at 471 °C (sublimes); 100 Pa at 541 °C (sublimes); 1 kPa at 634 °C; 10 kPa at 768 °C; 100 kPa at 959 °C, 10 mm Hg at 656 °C
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Mechanism of Action

Metallothioneins (MTs) have a low molecular weight and have been considered to be important metal-binding proteins in defense from cadmium (Cd) toxicity in animals. These proteins are known to be induced by the injection of heavy metals such as Cd. Previously, we developed the measurement of the MT mRNA expression by the RT-PCR method. In this study, to clarify the relation between Cd-induced MT-I mRNA expression and female sex hormones in liver, we investigated the influences of the ovariectomy and female sex hormones on hepatic MT-I mRNA expression after Cd injection, and also investigated the effects of aging on hepatic MT-I mRNA expression in mice after Cd injection. We analysed the MT-I mRNA expression by the RT-PCR method. Cd-induced MT-I mRNA expression in ovariectomized mice was more than that in sham-operated mice (9 weeks old). Both 17 beta-estradiol and progesterone reduced the Cd-induced MT-I mRNA expression in ovariectomized mice (9 weeks old). Moreover, the MT-I mRNA expression in male mice was more than that of females (9 weeks old). However, the sex difference in the gene expression was not found in younger (4 weeks old) or older (46 weeks old) mice. These results suggest that the expression of hepatic MT-I mRNA after Cd injection is influenced by female sex hormones., Acute administration of cadmium results in hepatotoxicity. Recent reports indicate that Kupffer cells, the resident macrophages of the liver, participate in the manifestation of chemical-induced hepatotoxicity. Tumor necrosis factor-alpha (TNF-a) is a proinflammatory cytokine that is a major product of Kupffer cells and mediates the hepatotoxic effects of lipopolysaccharide (LPS). It has been speculated that cadmium also may exert its hepatotoxicity via the production of TNF-a by the Kupffer cells. Therefore, this study was undertaken to determine whether mice deficient in TNF-a are resistant to CdCl2-induced hepatotoxicity. TNF-a-null (TNF-KO) and wild-type (WT) mice were dosed ip with saline, LPS (0.1 mg/kg)/Gln (L-galactosamine, 700 mg/kg), or CdCl2 (2.2, 2.8, 3.4, and 3.9 mg Cd/kg). Serum alanine aminotransferase (ALT) and sorbitol dehydrogenase (SDH) activities were quantified to assess liver injury. Caspase-3 activity was quantified to assess hepatocellular apoptosis. LPS/Gln treatment increased ALT (17-fold) and SDH (21-fold) in WT mice. In contrast, LPS/Gln-treatment did not significantly increase ALT or SDH in TNF-KO mice. LPS/Gln-treatment caused a 7.8-fold increase in caspase-3 activity in WT mice but did not increase caspase-3 in TNF-KO mice. Cadmium caused a dose-dependent increase in liver injury in both WT and TNF-KO mice. However, the liver injury produced by Cd in the TNF-KO mice was not different from that in WT at any dose. No significant increase in caspase-3 activity was detected in any of the Cd-treated mice. These data indicate that, in contrast to LPS/Gln-induced hepatotoxicity, TNF-a does not appear to mediate Cd-induced hepatotoxicity., Whether translation initiation factor 4E (eIF4E), the mRNA cap binding and rate-limiting factor required for translation, is a target for cytotoxicity and cell death induced by cadmium, a human carcinogen, was investigated. Exposure of human cell lines, HCT15, PLC/PR/5, HeLa, and Chang, to cadmium chloride resulted in cytotoxicity and cell death, and this was associated with a significant decrease in eIF4E protein levels. Similarly, specific silencing of the expression of the eIF4E gene, caused by a small interfering RNA, resulted in significant cytotoxicity and cell death. On the other hand, overexpression of the eIF4E gene was protective against the cadmium-induced cytotoxicity and cell death. Further studies revealed the absence of alterations in the eIF4E mRNA level in the cadmium-treated cells despite their decreased eIF4E protein level. In addition, exposure of cells to cadmium resulted in enhanced ubiquitination of eIF4E protein while inhibitors of proteasome activity reversed the cadmium-induced decrease of eIF4E protein. Exposure of cells to cadmium, as well as the specific silencing of eIF4E gene, also resulted in decreased cellular levels of cyclin D1, a critical cell cycle and growth regulating gene, suggesting that the observed inhibition of cyclin D1 gene expression in the cadmium-treated cells is most likely due to decreased cellular level of eIF4E. Taken together, our results demonstrate that the exposure of cells to cadmium chloride resulted in cytotoxicity and cell death due to enhanced ubiquitination and consequent proteolysis of eIF4E protein, which in turn diminished cellular levels of critical genes such as cyclin D1., A POSSIBLE MECHANISM OF THE PRESSOR EFFECT OF CADMIUM (AS CADMIUM CHLORIDE) WAS INVESTIGATED BY USING THE ISOLATED THORACIC AORTA FROM RATS. CADMIUM PRODUCED CONTRACTION IN THE LOW CONCN & RELAXATION AT THE HIGH CONCN. THE CONTRACTION BY CADMIUM IS DEPENDENT ON THE EXTERNAL CALCIUM & THE LOW CONCN OF CADMIUM ACCELERATES THE CALCIUM RELEASE FROM THE CALCIUM STORE, THE HIGH CONCN INHIBITING THE CALCIUM RELEASE &/OR THE FUNCTION OF CONTRACTILE PROTEINS., For more Mechanism of Action (Complete) data for CADMIUM CHLORIDE (8 total), please visit the HSDB record page.
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Impurities

Insoluble matter: 0.01%; substances not precipitated by H2S: 0.3%; nitrate and nitrite as NO3: 0.003%; sulfate as (SO4): 0.005%; ammonium (NH4): 0.002%; copper: 0.001%; iron: 0.001%; lead: 0.005%; zinc: 0.1%., Cadmium chloride, 2.5 hydrate, crystal: insoluble matter: 0.005%; substances not precipitated by hydrogen sulfide (as sulfate): 0.2%; nitrate and nitrite as NO3: 0.003%; sulfate as SO4: 0.005%; ammonium (NH4): 0.002%; lead: 0.005; zinc: 0.1%; maximum limits of trace impurities: copper: 5 ppm; iron: 5 ppm. /Cadmium chloride, 2.5 hydrate, crystal/
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Color/Form

Rhombohedral crystals, Small, white crystals, Hexagonal, colorless crystals

CAS No.

10108-64-2
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Melting Point

1054 °F (NTP, 1992), 568 °C
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